molecular formula C13H14N2O2S B13374480 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one

5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one

Katalognummer: B13374480
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: KJEMUDOUXSMLLS-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxybenzylidene group, a methyl group, and a methylsulfanyl group attached to an imidazol-4-one core. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methoxybenzaldehyde with 1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazol-4-one core can be reduced to the corresponding imidazolidine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidines.

    Substitution: Various substituted imidazol-4-one derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The methoxybenzylidene group plays a crucial role in binding to the active sites of enzymes, while the imidazol-4-one core contributes to the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Methoxybenzylidene)-1-methyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxybenzylidene group and a methylsulfanyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H14N2O2S

Molekulargewicht

262.33 g/mol

IUPAC-Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-1-methyl-2-methylsulfanylimidazol-4-one

InChI

InChI=1S/C13H14N2O2S/c1-15-11(12(16)14-13(15)18-3)8-9-4-6-10(17-2)7-5-9/h4-8H,1-3H3/b11-8-

InChI-Schlüssel

KJEMUDOUXSMLLS-FLIBITNWSA-N

Isomerische SMILES

CN1/C(=C\C2=CC=C(C=C2)OC)/C(=O)N=C1SC

Kanonische SMILES

CN1C(=CC2=CC=C(C=C2)OC)C(=O)N=C1SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.